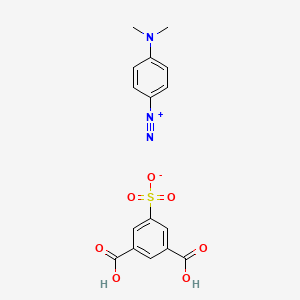
3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium is a complex organic compound that combines the properties of both 3,5-dicarboxybenzenesulfonate and 4-(dimethylamino)benzenediazonium
Preparation Methods
The synthesis of 3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium involves multiple steps. One common method is the metathesization of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The resulting compound is then recrystallized from methanol to achieve high purity .
Chemical Reactions Analysis
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium has several scientific research applications:
Chemistry: It is used in the study of nonlinear optical properties and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in biological research, particularly in the study of molecular interactions and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical processes .
Comparison with Similar Compounds
3,5-Dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium can be compared with similar compounds such as:
Sodium 3,5-dicarboxybenzenesulfonate: This compound shares a similar structure but lacks the dimethylamino and diazonium groups.
4-(dimethylamino)benzenediazonium tetrafluoroborate: This compound contains the dimethylamino and diazonium groups but does not have the 3,5-dicarboxybenzenesulfonate structure.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
83749-63-7 |
|---|---|
Molecular Formula |
C8H10N3.C8H5O7S C16H15N3O7S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3,5-dicarboxybenzenesulfonate;4-(dimethylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3.C8H6O7S/c1-11(2)8-5-3-7(10-9)4-6-8;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6H,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
OOZQMBINPJETMH-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



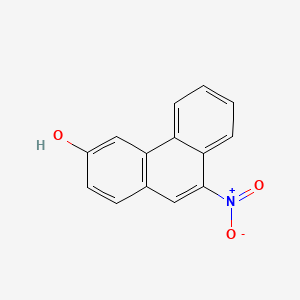
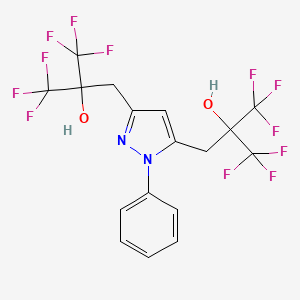
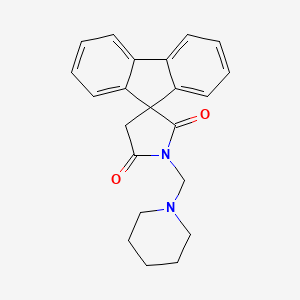


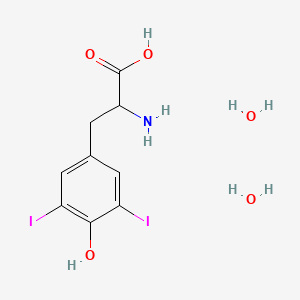
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)


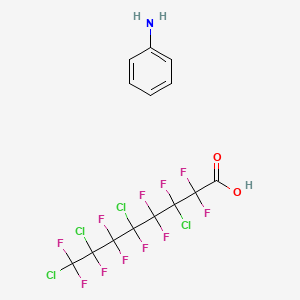

![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)

